N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the quinoline intermediate with 3-methylbenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety or quinoline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
Uniqueness
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the quinoline core and benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline core substituted with a 3-methylbenzamide moiety. This specific structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.
2. Receptor Modulation:
It could act as an agonist or antagonist at various receptors, influencing physiological responses.
3. Signal Transduction Pathways:
The compound may alter cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities. The presence of the tetrahydroquinoline framework is often associated with the scavenging of free radicals, which could reduce oxidative stress in cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound might protect neuronal cells from apoptosis induced by various stressors. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary table of relevant findings:
Properties
IUPAC Name |
3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)11-12-24-20-9-8-19(14-17(20)7-10-21(24)25)23-22(26)18-6-4-5-16(3)13-18/h4-6,8-9,13-15H,7,10-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQOBPRODWYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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